molecular formula C21H17NO2 B14613148 (6-cyanonaphthalen-2-yl) 4-propylbenzoate CAS No. 58573-84-5

(6-cyanonaphthalen-2-yl) 4-propylbenzoate

Cat. No.: B14613148
CAS No.: 58573-84-5
M. Wt: 315.4 g/mol
InChI Key: OVMBBOKNAYGYLP-UHFFFAOYSA-N
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Description

(6-cyanonaphthalen-2-yl) 4-propylbenzoate is an organic compound that belongs to the class of aromatic esters This compound features a naphthalene ring substituted with a cyano group at the 6-position and a benzoate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-cyanonaphthalen-2-yl) 4-propylbenzoate typically involves a multi-step process. One common method is the esterification of 6-cyanonaphthalene-2-carboxylic acid with 4-propylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and purification systems ensures high purity and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

(6-cyanonaphthalen-2-yl) 4-propylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-cyanonaphthalen-2-yl) 4-propylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes due to its aromatic structure.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-cyanonaphthalen-2-yl) 4-propylbenzoate depends on its specific application. In chemical reactions, the cyano group can act as an electron-withdrawing group, influencing the reactivity of the naphthalene ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    (6-cyanonaphthalen-2-yl) 4-methylbenzoate: Similar structure but with a methyl group instead of a propyl group.

    (6-cyanonaphthalen-2-yl) 4-ethylbenzoate: Similar structure but with an ethyl group instead of a propyl group.

    (6-cyanonaphthalen-2-yl) 4-butylbenzoate: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of (6-cyanonaphthalen-2-yl) 4-propylbenzoate lies in its specific substitution pattern, which can influence its physical and chemical properties. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications where other similar compounds may not be as effective .

Properties

CAS No.

58573-84-5

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

(6-cyanonaphthalen-2-yl) 4-propylbenzoate

InChI

InChI=1S/C21H17NO2/c1-2-3-15-4-7-17(8-5-15)21(23)24-20-11-10-18-12-16(14-22)6-9-19(18)13-20/h4-13H,2-3H2,1H3

InChI Key

OVMBBOKNAYGYLP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N

Origin of Product

United States

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